molecular formula C17H17BrN2O3S B2644525 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942007-15-0

3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2644525
CAS No.: 942007-15-0
M. Wt: 409.3
InChI Key: NJFSQYSPMHYKTC-UHFFFAOYSA-N
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Description

3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound followed by the introduction of the methanesulfonyl group and the formation of the tetrahydroquinoline ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydroquinoline moiety may also contribute to the compound’s overall biological activity by interacting with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-yl)benzamide
  • 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-8-yl)benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the specific position of the bromine atom and the methanesulfonyl group. These structural differences can significantly impact the compound’s reactivity and biological activity, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

3-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-9-3-5-12-11-15(7-8-16(12)20)19-17(21)13-4-2-6-14(18)10-13/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFSQYSPMHYKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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